molecular formula C6H2Br2ClI B1417889 1,3-Dibromo-5-chloro-2-iodobenzene CAS No. 81067-46-1

1,3-Dibromo-5-chloro-2-iodobenzene

Cat. No. B1417889
CAS RN: 81067-46-1
M. Wt: 396.24 g/mol
InChI Key: WFVPWFNVEFAMRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dibromo-5-chloro-2-iodobenzene is a halogenated aromatic compound with the molecular formula C6H2Br2ClI . It has an average mass of 396.246 Da and a monoisotopic mass of 393.725616 Da .


Synthesis Analysis

The synthesis of 1,3-Dibromo-5-chloro-2-iodobenzene can be achieved through Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids . This allows the attachment of various substituents to tailor the chemical structure . Another synthesis method involves reacting 1,3-dibromo-5-chlorobenzene with isopropylmagnesium chloride at -25 degrees Celsius for 16 hours in an inert atmosphere, followed by a reaction with iodine at 20 degrees Celsius for 17 hours .


Molecular Structure Analysis

The molecular structure of 1,3-Dibromo-5-chloro-2-iodobenzene consists of a benzene ring substituted with two bromine atoms, one chlorine atom, and one iodine atom . The exact positions of these substituents on the benzene ring can be deduced from the name of the compound: the bromine atoms are at the 1 and 3 positions, the chlorine atom is at the 5 position, and the iodine atom is at the 2 position .

Scientific Research Applications

  • Synthesis of Organic Compounds

    • 1,3-Dibromo-5-chloro-2-iodobenzene acts as an intermediate in the synthesis of various organic compounds. For example, Diemer et al. (2011) described its role in the synthesis of 1,2-Dibromobenzenes, which are precursors for reactions based on benzynes formation (Diemer, Leroux, & Colobert, 2011).
  • Vibrational Spectroscopy Studies

    • The compound has been studied using FTIR and Raman spectroscopy. Ilango et al. (2008) conducted normal coordinate calculations on 2-chloro-1,3-dibromo-5-fluorobenzene, a closely related compound, to understand its in-plane and out-of-plane vibrations (Ilango, Arivazhagan, Prince, & Balachandranb, 2008).
  • Crystal Structure Prediction

    • Research on predicting crystal structures of molecules like 1,3-dibromo-2-chloro-5-fluorobenzene has been done. Misquitta et al. (2008) used first principles and SAPT(DFT) interaction energy calculations to predict the crystal structure of C6Br2ClFH2, which includes this molecule (Misquitta, Welch, Stone, & Price, 2008).
  • Organic Reaction Mechanisms

    • The compound is used to understand organic reaction mechanisms. For instance, Garve et al. (2014) studied the ring-opening 1,3-dichlorination of donor-acceptor cyclopropanes using iodobenzene dichloride (Garve, Barkawitz, Jones, & Werz, 2014).
  • Intermolecular Interactions Studies

    • Bosch et al. (2022) investigated the intermolecular interactions in the structures of halogenated benzenes, including 1,3-dibromo-5-nitrobenzene, which shares structural similarities with 1,3-Dibromo-5-chloro-2-iodobenzene (Bosch, Bowling, & Speetzen, 2022).
  • Electrochemical Studies

    • Prasad and Sangaranarayanan (2004) explored the electrochemical reductive cleavage of carbon–iodine bonds in 5-bromo-1,3-dichloro-2-iodobenzene, providing insights into the electrochemistry of such halogenated compounds (Prasad & Sangaranarayanan, 2004).
  • Phase Transition Studies

    • The compound is used in studies investigating phase transitions. For example, Oonk et al. (2000) provided data on the vapor pressures and lattice energies of halogenated benzenes, aiding in understanding the physical properties of these compounds (Oonk, Genderen, Blok, & Linde, 2000).
  • Molecular Interaction Research

    • Akpinar et al. (2014) used a similar compound, 1,3-Bis(4′,4′,5′,5′-tetramethyl-4′,5′-dihydro-1′H-imidazol-2′-yl-1′-oxyl)-5-iodobenzene, to study molecular interactions and chain formation in crystals (Akpinar, Schlueter, & Lahti, 2014).
  • Halogen Bonding Research

    • The compound's structural analogs have been used to investigate halogen bonding. Schmidbaur et al. (2004) explored the crystal and molecular structures of halogen-substituted benzenes, contributing to the understanding of halogen bonding phenomena (Schmidbaur, Minge, & Nogai, 2004).
  • Catalysis Research

    • In catalysis research, 1,3-Dibromo-5-chloro-2-iodobenzene and its derivatives are investigated for their role in various catalytic reactions. Zhou and He (2011) reported the use of iodobenzene as a catalyst in the bromination of aromatic compounds, demonstrating the compound's utility in catalytic processes (Zhou & He, 2011).

Safety And Hazards

While specific safety and hazard information for 1,3-Dibromo-5-chloro-2-iodobenzene is not available in the search results, general precautions should be taken while handling it. These include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

1,3-dibromo-5-chloro-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2ClI/c7-4-1-3(9)2-5(8)6(4)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVPWFNVEFAMRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)I)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2ClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80659333
Record name 1,3-Dibromo-5-chloro-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dibromo-5-chloro-2-iodobenzene

CAS RN

81067-46-1
Record name 1,3-Dibromo-5-chloro-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dibromo-5-chloro-2-iodobenzene
Reactant of Route 2
Reactant of Route 2
1,3-Dibromo-5-chloro-2-iodobenzene
Reactant of Route 3
1,3-Dibromo-5-chloro-2-iodobenzene
Reactant of Route 4
Reactant of Route 4
1,3-Dibromo-5-chloro-2-iodobenzene
Reactant of Route 5
1,3-Dibromo-5-chloro-2-iodobenzene
Reactant of Route 6
Reactant of Route 6
1,3-Dibromo-5-chloro-2-iodobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.